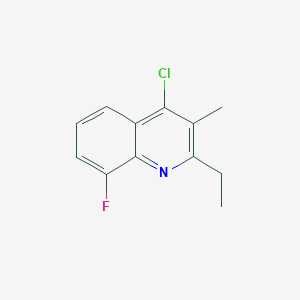

4-Chloro-2-ethyl-8-fluoro-3-methylquinoline

Description

4-Chloro-2-ethyl-8-fluoro-3-methylquinoline is a synthetic organic compound with the molecular formula C12H11ClFN and a molecular weight of 223.67 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Properties

IUPAC Name |

4-chloro-2-ethyl-8-fluoro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN/c1-3-10-7(2)11(13)8-5-4-6-9(14)12(8)15-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQVLGRXDUFGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C2C=CC=C(C2=N1)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-8-fluoro-3-methylquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethyl-3-methylquinoline with chlorinating and fluorinating agents. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids to facilitate the cyclization and substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethyl-8-fluoro-3-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

Chemical Synthesis

4-Chloro-2-ethyl-8-fluoro-3-methylquinoline serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthetic Routes

The synthesis typically involves cyclization reactions using precursors such as 2-ethyl-3-methylquinoline along with chlorinating and fluorinating agents. Common solvents include dichloromethane and acetonitrile, often in the presence of Lewis acids as catalysts.

Reaction Types

The compound can undergo:

- Substitution Reactions : The chloro and fluoro groups can be replaced with other functional groups.

- Oxidation and Reduction : It can be transformed into different derivatives through redox reactions.

- Coupling Reactions : It is capable of participating in coupling reactions such as Suzuki-Miyaura coupling.

Biological Applications

Research indicates that 4-Chloro-2-ethyl-8-fluoro-3-methylquinoline exhibits promising biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents. Its mechanism likely involves binding to specific enzymes or receptors that are critical for microbial survival .

Anticancer Properties

Preliminary investigations suggest that 4-Chloro-2-ethyl-8-fluoro-3-methylquinoline may possess anticancer properties, potentially through mechanisms that induce apoptosis in cancer cells or inhibit tumor growth.

Medical Research

The compound is being explored for its potential therapeutic applications in treating various diseases. Ongoing research focuses on its efficacy and safety profiles.

Therapeutic Agent Development

Current studies are examining the compound's role as a therapeutic agent, particularly in oncology and infectious diseases. Its unique chemical properties may allow it to interact with biological targets effectively, leading to the development of novel treatments .

Industrial Applications

In addition to its applications in research, 4-Chloro-2-ethyl-8-fluoro-3-methylquinoline is utilized in the industrial sector.

Agrochemicals and Dyes

The compound is employed in the formulation of agrochemicals and dyes due to its stability and reactivity under various conditions.

Data Tables

To provide a clearer overview of the applications and findings related to 4-Chloro-2-ethyl-8-fluoro-3-methylquinoline, the following tables summarize key data from recent studies:

Case Study 1: Antimicrobial Activity

A study assessed the antibacterial activity of various derivatives of quinoline compounds, including 4-Chloro-2-ethyl-8-fluoro-3-methylquinoline. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential for developing new antibiotics .

Case Study 2: Synthesis of Metal Complexes

Research into metal complexes formed with 4-Chloro-2-ethyl-8-fluoro-3-methylquinoline revealed enhanced biological activity compared to the free ligand. These complexes demonstrated higher antibacterial efficacy, indicating that metal coordination could amplify the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-8-fluoro-3-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

4-Chloro-8-fluoro-2-methylquinoline: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

2-Ethyl-8-fluoroquinoline: Lacks the chloro and methyl groups, resulting in different reactivity and applications.

Uniqueness: 4-Chloro-2-ethyl-8-fluoro-3-methylquinoline is unique due to its specific combination of chloro, ethyl, fluoro, and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Chloro-2-ethyl-8-fluoro-3-methylquinoline is a synthetic organic compound belonging to the quinoline family, characterized by its unique molecular structure, which includes a chloro group, an ethyl group, and a fluorine atom. This compound has garnered significant interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of 4-chloro-2-ethyl-8-fluoro-3-methylquinoline, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The molecular formula of 4-chloro-2-ethyl-8-fluoro-3-methylquinoline is C₁₂H₁₁ClFN, with a molecular weight of approximately 223.68 g/mol. The compound's structure is critical for its biological activity, as the positioning of the chloro, ethyl, and fluoro groups influences its reactivity and interaction with biological targets .

Table 1: Comparative Analysis of Quinoline Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-2-ethyl-8-fluoro-3-methylquinoline | C₁₂H₁₁ClFN | Contains chloro, ethyl, and fluoro substituents |

| 4-Chloroquinoline | C₉H₇ClN | Lacks ethyl and fluorine substituents |

| 8-Fluoroquinoline | C₉H₇FN | Does not contain chlorine or ethyl groups |

| 2-Ethylquinoline | C₁₁H₁₃N | Lacks halogen substituents but retains the ethyl group |

Antimicrobial Properties

Research indicates that 4-chloro-2-ethyl-8-fluoro-3-methylquinoline exhibits notable antimicrobial activity. Studies have shown that quinoline derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, compounds structurally related to this quinoline have demonstrated effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae .

Anticancer Potential

The compound's anticancer properties are also under investigation. In vitro studies have suggested that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, quinoline derivatives have been identified as proteasome inhibitors, which play a crucial role in cancer cell survival .

The biological activity of 4-chloro-2-ethyl-8-fluoro-3-methylquinoline is believed to stem from its ability to interact with various molecular targets. It may bind to enzymes or receptors involved in microbial growth or cancer progression, thereby modulating their activity. This interaction can lead to inhibition of essential biological pathways necessary for the survival and proliferation of pathogens or cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of quinoline derivatives against multiple strains of bacteria. The results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics .

- Anticancer Activity : In a recent study on proteasome inhibitors, 4-chloro-2-ethyl-8-fluoro-3-methylquinoline was tested in vivo using mouse models infected with Trypanosoma brucei. The compound showed promising results in curing infections at varying doses .

Safety Profile

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. Preliminary safety assessments indicate that some derivatives may possess genotoxic potential; thus, further studies are required to evaluate their safety for clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.